molecular formula C16H19FN2O5 B3014691 Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate CAS No. 1448133-67-2

Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate

Cat. No.: B3014691
CAS No.: 1448133-67-2
M. Wt: 338.335
InChI Key: ZFGPLNAHQKXVSW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles . The properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Azetidines can act as nucleophiles in SN2 reactions .

Scientific Research Applications

Synthesis and Investigation of Antimicrobial and Antioxidant Activity

Researchers Devi, Ramaiah, Roopa, and Vaidya (2010) synthesized Ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate, which was subsequently utilized to create various Schiff bases and azetidinone derivatives. These compounds demonstrated significant antimicrobial and antioxidant activities, suggesting potential applications in the development of new therapeutics (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Use in Acetylation Reactions

Basumatary and Bez (2017) reported the use of ethyl acetate, a related compound, in iodine-catalyzed acetylation of alcohols. Their study demonstrates a chemoselective method, highlighting the utility of such compounds in specific chemical reactions (Basumatary & Bez, 2017).

Crystal Structure and Reactivity Studies

Prabhuswamy et al. (2021) synthesized 2-(4-fluorophenoxy) acetic acid and analyzed its crystal structure, providing insights into the molecule's stability and reactivity. Such studies are crucial for understanding how similar compounds may behave in various chemical environments (Prabhuswamy et al., 2021).

Corrosion Inhibition in Mild Steel

Lgaz et al. (2017) explored the inhibition behavior of chalcone derivatives, including ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, on mild steel corrosion in hydrochloric acid solution. Their findings offer potential applications in industrial settings where corrosion resistance is crucial (Lgaz et al., 2017).

Drug Synthesis and Potential Hypnotic Agents

Zhang et al. (2015) synthesized novel fluorine-substituted phenyl acetate derivatives, including a related compound, demonstrating hypnotic potency and rapid recovery in animal models. This research could lead to new developments in hypnotic drugs (Zhang et al., 2015).

Mechanism of Action

The mechanism of action for the formation of azetidines involves several steps including protonation of the carbonyl, nucleophilic attack by the alcohol, and deprotonation to form a hemiacetal . Further steps include protonation of the alcohol, removal of water, and another nucleophilic attack by the alcohol .

Future Directions

Azetidines have attracted major attention in organic synthesis due to their unique properties . They have been used in drug discovery, polymerization, and as chiral templates . The future directions of research involving Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate could potentially involve these areas.

Properties

IUPAC Name

ethyl 2-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O5/c1-2-23-15(21)7-18-16(22)11-8-19(9-11)14(20)10-24-13-6-4-3-5-12(13)17/h3-6,11H,2,7-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGPLNAHQKXVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CN(C1)C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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